molecular formula CH8Cl2N2 B6186897 (2H3)methylhydrazine dihydrochloride CAS No. 2303489-12-3

(2H3)methylhydrazine dihydrochloride

Cat. No.: B6186897
CAS No.: 2303489-12-3
M. Wt: 122
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Description

(2H3)methylhydrazine dihydrochloride, also known as (Methyl-d3)hydrazine dihydrochloride, is a chemical compound with the molecular formula CH7ClN2 and a molecular weight of 82.53 g/mol . This compound is a deuterated form of methylhydrazine, where three hydrogen atoms are replaced by deuterium (2H3). It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2H3)methylhydrazine dihydrochloride typically involves the methylation of hydrazine monohydrochloride. One common method includes adding hydrazine monohydrochloride and methanol into a reaction kettle, followed by the addition of water and a catalyst. The mixture is then heated to perform the methylation reaction, resulting in the formation of methylhydrazinium hydrochloride . The reaction mixture is then cooled, and the solid catalyst and unreacted hydrazine hydrochloride are separated. The filtrate is dealcoholized, dissociated, and rectified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the Raschig process or the hydrazine hydrate hydrochloride methanol process. The Raschig process uses sodium hypochlorite to react with ammonia to produce chloramine, which is then reacted with monomethylamine to produce monomethylhydrazine . This method is favored for its good reaction selectivity, low reaction pressure, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2H3)methylhydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted methylhydrazine compounds. These products are often used as intermediates in the synthesis of more complex chemical compounds.

Scientific Research Applications

(2H3)methylhydrazine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2H3)methylhydrazine dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a strong reducing agent and can participate in redox reactions. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, leading to different reaction rates and pathways compared to non-deuterated methylhydrazine . This makes it a valuable tool in studying reaction mechanisms and kinetics in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2H3)methylhydrazine dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in scientific research. The presence of deuterium atoms can lead to different reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and reaction pathways. Additionally, its use as a reference standard in drug testing and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

2303489-12-3

Molecular Formula

CH8Cl2N2

Molecular Weight

122

Purity

95

Origin of Product

United States

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